1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride is an organic compound with the molecular formula C15H17Cl2N. This compound is characterized by the presence of a pyridinium ring substituted with a 4-chlorophenylmethyl group, an ethyl group, and a methyl group. It is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride typically involves the reaction of 4-chlorobenzyl chloride with 5-ethyl-2-methylpyridine in the presence of a suitable base. The reaction is carried out in an organic solvent such as toluene or THF (tetrahydrofuran) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Substituted pyridinium compounds.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: A precursor used in the synthesis of 1-[(4-Chlorophenyl)methyl]-5-ethyl-2-methylpyridinium chloride.
5-Ethyl-2-methylpyridine: Another precursor used in the synthesis.
1-(4-Chlorophenyl)piperazine: Shares structural similarities and is used in similar research applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
93893-67-5 |
---|---|
Molecular Formula |
C15H17Cl2N |
Molecular Weight |
282.2 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-ethyl-2-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C15H17ClN.ClH/c1-3-13-5-4-12(2)17(10-13)11-14-6-8-15(16)9-7-14;/h4-10H,3,11H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HQJDXZLNKIXPQI-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C[N+](=C(C=C1)C)CC2=CC=C(C=C2)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.